3-(Trifluoromethyl)pyrazin-2(1H)-one
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Overview
Description
3-(Trifluoromethyl)pyrazin-2(1H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to achieve the desired substitution . This process can be carried out under various conditions, often involving the use of specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)pyrazin-2(1H)-one may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrazin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
3-(Trifluoromethyl)pyrazin-2(1H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets . This interaction can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Trifluoromethyl)pyrazin-2(1H)-one include other trifluoromethyl-substituted heterocycles, such as:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also contain a trifluoromethyl group and exhibit similar chemical properties.
Imidazo[1,2-a]pyrazines: These compounds are structurally related and share similar reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXLIYAYELKHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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